molecular formula C17H32O4 B14374492 Dihexan-2-yl pentanedioate CAS No. 89837-78-5

Dihexan-2-yl pentanedioate

Cat. No.: B14374492
CAS No.: 89837-78-5
M. Wt: 300.4 g/mol
InChI Key: ANAVBYQZQGKMBH-UHFFFAOYSA-N
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Description

Dihexan-2-yl pentanedioate is an organic compound with a complex structure that includes both ester and alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexan-2-yl pentanedioate can be synthesized through esterification reactions. One common method involves the reaction of pentanedioic acid with hexan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Dihexan-2-yl pentanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Produces hexanoic acid and pentanedioic acid.

    Reduction: Yields hexan-2-ol and pentanediol.

    Substitution: Results in the formation of substituted esters or amides.

Scientific Research Applications

Dihexan-2-yl pentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dihexan-2-yl pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Hexan-2-yl butanedioate
  • Hexan-2-yl hexanedioate
  • Pentyl pentanedioate

Uniqueness

Dihexan-2-yl pentanedioate is unique due to its specific ester and alkyl group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

89837-78-5

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

dihexan-2-yl pentanedioate

InChI

InChI=1S/C17H32O4/c1-5-7-10-14(3)20-16(18)12-9-13-17(19)21-15(4)11-8-6-2/h14-15H,5-13H2,1-4H3

InChI Key

ANAVBYQZQGKMBH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)OC(=O)CCCC(=O)OC(C)CCCC

Origin of Product

United States

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